molecular formula C8H4ClF2NO4S B12862436 2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride

2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride

Cat. No.: B12862436
M. Wt: 283.64 g/mol
InChI Key: ZZOLJRMJOASVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride is a heterocyclic compound that contains both oxazole and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride typically involves the reaction of 2-aminobenzoxazole with difluoromethyl ether and subsequent sulfonylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, microwave irradiation has been employed to facilitate the synthesis of related oxazole derivatives under catalyst-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of specific enzymes, making the compound a potential candidate for enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of both difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H4ClF2NO4S

Molecular Weight

283.64 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C8H4ClF2NO4S/c9-17(13,14)5-3-1-2-4-6(5)15-8(12-4)16-7(10)11/h1-3,7H

InChI Key

ZZOLJRMJOASVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=N2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.